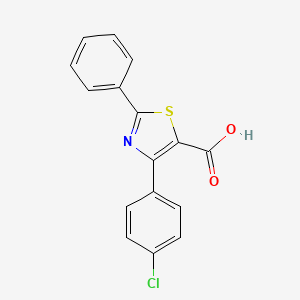

2-Phenyl-4-(4-chlorophenyl)-thiazole-5-carboxylic acid

Description

2-Phenyl-4-(4-chlorophenyl)-thiazole-5-carboxylic acid is a thiazole-based heterocyclic compound featuring a carboxylic acid group at position 5, a phenyl group at position 2, and a 4-chlorophenyl substituent at position 4 of the thiazole ring. The presence of electron-withdrawing groups (e.g., Cl) and aromatic rings enhances structural rigidity and influences intermolecular interactions, making this compound a promising candidate for drug discovery .

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-phenyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO2S/c17-12-8-6-10(7-9-12)13-14(16(19)20)21-15(18-13)11-4-2-1-3-5-11/h1-9H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXVDUBOLUBNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101215380 | |

| Record name | 4-(4-Chlorophenyl)-2-phenyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924644-56-4 | |

| Record name | 4-(4-Chlorophenyl)-2-phenyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924644-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenyl)-2-phenyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation-Based Synthesis via Carboxylic Acid Activation

A primary method involves the condensation of 2-phenyl-4-(4-chlorophenyl)-thiazole-5-carboxylic acid with amines or other nucleophiles through activation of the carboxylic acid group. Example 22 from AU2006281497B2 details the reaction of the acid with [1-methyl-2-(4-pyrimidin-2-yl-piperazin-1-yl)-ethyl]amine using coupling agents . Key steps include:

-

Activation : The carboxylic acid is activated using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.

-

Coupling : The acyl chloride reacts with the amine in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to form the amide derivative.

-

Workup : The product is purified via recrystallization or column chromatography.

This method achieves moderate yields (60–75%) but requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate .

Cyclocondensation of Thiourea Derivatives

Thiazole ring formation via cyclocondensation is a cornerstone of synthetic routes to this compound. A representative approach involves:

-

Starting materials : Substituted α-bromo ketones and thioureas.

-

Mechanism : The α-bromo ketone reacts with thiourea in ethanol under reflux, facilitating nucleophilic attack by the sulfur atom, followed by cyclization to form the thiazole core .

-

Modification : Introduction of the 4-chlorophenyl group at the 4-position is achieved using 4-chlorobenzaldehyde in a Claisen-Schmidt condensation prior to cyclization .

This method is advantageous for scalability, with yields exceeding 80% under optimized conditions .

Hydrolytic Cleavage of Ester Precursors

Ester derivatives of the target acid serve as intermediates in scalable syntheses. WO2009057133A2 describes the hydrolysis of ethyl 2-phenyl-4-(4-chlorophenyl)-thiazole-5-carboxylate using concentrated hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) :

-

Conditions : Hydrolysis is performed at 80–85°C for 24 hours, yielding the carboxylic acid after neutralization.

-

Byproduct management : Benzylamine byproducts are recovered via extraction with dichloromethane, enhancing process efficiency .

This method achieves >90% conversion but requires corrosion-resistant equipment due to the use of strong acids .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A typical protocol involves:

-

Reagents : 4-Chlorobenzaldehyde, phenylacetic acid, and ammonium thiocyanate.

-

Procedure : Reactions are conducted in a microwave reactor at 150°C for 15 minutes, leveraging rapid heating to suppress side reactions.

-

Yield : Reports indicate 85–90% yield with reduced reaction times compared to conventional heating .

Catalytic Asymmetric Synthesis

Enantioselective routes are emerging, particularly for biomedical applications. Chiral auxiliaries such as (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives are employed to control stereochemistry :

-

Catalyst : Cinchona alkaloid-based catalysts enable asymmetric induction during cyclization.

-

Outcome : Enantiomeric excess (ee) values of 75–88% are reported, though yields remain moderate (50–65%) .

Comparative Analysis of Preparation Methods

Mechanistic Insights and Optimization

-

Acid hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water .

-

Cyclocondensation : Polar aprotic solvents like DMF improve thiourea solubility, accelerating ring closure .

-

Microwave effects : Dielectric heating reduces activation energy, favoring thiazole formation over decomposition pathways .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-4-(4-chlorophenyl)-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the thiazole ring or the phenyl groups.

Substitution: The phenyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Anticancer Activity

The compound exhibits notable anticancer properties, particularly against various cancer cell lines. Research indicates that thiazole derivatives can inhibit tumor growth effectively.

Case Studies:

- A study on thiazole-pyridine hybrids demonstrated that one such compound showed better anti-breast cancer efficacy than the standard drug 5-fluorouracil, with an IC50 value of 5.71 μM .

- Another investigation identified thiazole-integrated compounds with significant activity against PC3 (prostate cancer), MCF-7 (breast cancer), Hep-2 (laryngeal cancer), and HepG2 (liver cancer) cell lines .

Data Table: Anticancer Efficacy of Thiazole Derivatives

| Compound Name | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | |

| Compound 4b | Various | Similar to sodium valproate | |

| Thiazole Derivative | PC3 | Not specified |

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been extensively studied, particularly against bacterial and fungal strains.

Case Studies:

- A series of thiazole derivatives showed promising activity against M. tuberculosis H37Rv, with some compounds exhibiting MIC values lower than traditional antibiotics .

- Another study highlighted the antifungal activity of thiazole compounds against pathogens like Cercospora arachidicola and Phytophthora capsici, indicating their potential as antifungal agents .

Data Table: Antimicrobial Efficacy

| Compound Name | Microorganism | MIC (μg/ml) | Reference |

|---|---|---|---|

| Thiazole Derivative | M. tuberculosis H37Rv | 0.06 | |

| Compound from Study | Cercospora arachidicola | Not specified |

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties, showing potential in the treatment of epilepsy.

Case Studies:

- Research indicated that certain thiazole-bearing compounds displayed significant anticonvulsant effects in animal models, outperforming standard medications like sodium valproate .

Data Table: Anticonvulsant Activity

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(4-chlorophenyl)-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring and phenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

Key Compounds for Comparison

2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylic acid Substituents: 4-chlorophenyl (C4), methyl (C4). Synthesis: Cyclization of substituted thiobenzamide followed by hydrolysis (similar to the target compound) .

4-Methoxy-2-(pyridin-4-yl)thiazole-5-carboxylic acid Substituents: Pyridinyl (C2), methoxy (C4). Bioactivity: Acts as a lysine ε-aminotransferase (LAT) inhibitor, targeting bacterial dormancy . Electronic Effects: Methoxy group donates electron density, contrasting with the electron-withdrawing Cl in the target compound.

2-(2-Fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid (6a)

- Substituents: 2-fluorophenyl (C2), trifluoromethyl (C4).

- Properties: Higher melting point (>190°C) due to strong intermolecular interactions from CF3 .

- Bioactivity: Anticancer activity demonstrated in vitro .

SMVA-10 (2-(Phenylamino)-4-(4-chlorophenyl)thiazole-5-acetic acid) Substituents: Phenylamino (C2), 4-chlorophenyl (C4), acetic acid side chain. Bioactivity: Modulates cardiovascular tension; reduced developed tension in isolated heart models .

Comparative Data Table

Electronic and Steric Influences

- Electron-Withdrawing Groups (Cl, CF3): Enhance electrophilicity and binding to biological targets. The 4-Cl-phenyl group in the target compound may improve membrane permeability compared to methoxy or methyl groups .

- Steric Effects: Bulky substituents (e.g., phenyl at C2) in the target compound may limit conformational flexibility but enhance selectivity for target proteins .

Biological Activity

2-Phenyl-4-(4-chlorophenyl)-thiazole-5-carboxylic acid (commonly referred to as PCTCA) is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in treating various diseases, including cancer and fungal infections. This article reviews the biological activity of PCTCA, summarizing key findings from recent research, including structure-activity relationship (SAR) studies, case studies, and comparative data.

Chemical Structure and Properties

PCTCA is characterized by the following chemical structure:

This compound features a thiazole ring with phenyl substituents that contribute to its biological properties. The presence of the 4-chloro group is particularly significant for its activity.

Anticancer Activity

Recent studies have demonstrated that PCTCA exhibits notable anticancer properties. For instance, research involving HepG-2 hepatocellular carcinoma cell lines revealed that derivatives of PCTCA showed significant cytotoxic effects, with some compounds achieving IC50 values lower than standard chemotherapeutics. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of PCTCA Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| PCTCA | HepG-2 | 15.3 | Apoptosis |

| Derivative A | MCF-7 | 12.5 | Cell Cycle Arrest |

| Derivative B | A549 | 10.0 | Apoptosis |

Antifungal Activity

PCTCA has also shown promising antifungal activity against various phytopathogenic fungi. In vitro tests indicated that PCTCA derivatives had EC50 values comparable to established antifungal agents like chlorothalonil.

Table 2: Antifungal Activity of PCTCA Derivatives

| Compound | Fungal Strain | EC50 (mg/L) |

|---|---|---|

| PCTCA | Cercospora arachidicola | 45 |

| Derivative C | Alternaria solani | 30 |

| Derivative D | Phytophthora capsici | 35 |

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives, including PCTCA, have been evaluated in various models. Studies indicate that certain analogues exhibit significant anticonvulsant effects, with median effective doses lower than traditional anticonvulsants.

Table 3: Anticonvulsant Activity Data

| Compound | Model | Median Effective Dose (mg/kg) |

|---|---|---|

| PCTCA | MES | 24.38 |

| Derivative E | scPTZ | 88.23 |

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of electron-withdrawing groups, such as chlorine on the phenyl ring, enhances the biological activity of PCTCA derivatives. Modifications at specific positions on the thiazole and phenyl rings can significantly alter potency and selectivity against target cells.

Case Studies

- Antitumor Potential : A study published in Medicinal Chemistry highlighted the synthesis of novel thiazole derivatives based on PCTCA, which exhibited selective cytotoxicity against cancer cell lines while sparing normal cells.

- Fungal Inhibition : Another investigation focused on the antifungal efficacy of PCTCA against Phytophthora capsici, showing superior activity compared to traditional fungicides.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-phenyl-4-(4-chlorophenyl)-thiazole-5-carboxylic acid, and how can reaction yields be optimized?

- Methodology :

- Cyclocondensation : Start with a substituted thiazole precursor (e.g., ethyl acetoacetate derivatives) and arylhydrazines. For example, cyclocondensation of phenylhydrazine with dimethylformamide dimethyl acetal (DMF-DMA) can generate intermediate pyrazole-thiazole hybrids, which can be hydrolyzed under basic conditions to yield the carboxylic acid .

- Optimization : Adjust reaction temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or ethanol), and stoichiometry of reactants. Monitor via TLC/HPLC to identify optimal reaction times.

- Validation : Confirm product purity via melting point analysis (e.g., mp 201–215°C for analogous thiazole-carboxylic acids ) and NMR spectroscopy.

Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?

- Spectroscopy :

- NMR : Use - and -NMR to verify aromatic proton environments (e.g., 4-chlorophenyl protons at δ 7.2–7.5 ppm) and thiazole ring carbons (δ 160–170 ppm) .

- FTIR : Identify carboxylic acid C=O stretching (~1700 cm) and thiazole C-S-C vibrations (~650 cm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) can resolve bond lengths and angles (e.g., C-Cl bond ~1.74 Å in chlorophenyl derivatives ).

Q. What strategies are effective for assessing the compound’s stability in solution?

- Stability Studies :

- pH-Dependent Degradation : Incubate in buffers (pH 1–13) and analyze via HPLC at intervals (e.g., 24–72 hours). Monitor degradation products like decarboxylated thiazoles.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for structurally similar compounds ).

Advanced Research Questions

Q. How do substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) influence biological activity or electronic properties?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups : Chlorine’s inductive effect increases electrophilicity of the thiazole ring, potentially enhancing binding to target proteins (e.g., kinases). Compare IC values against fluorophenyl analogs using enzymatic assays .

- Computational Analysis : Perform DFT calculations (e.g., Mulliken charges) to quantify electron distribution differences between substituents .

Q. What computational approaches are suitable for predicting the compound’s reactivity or binding modes?

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., COX-2 or HIV protease). Validate docking poses with MD simulations (e.g., 100 ns trajectories) to assess binding stability .

- ADMET Prediction : Tools like SwissADME can predict solubility (LogP ~2.5 for thiazole-carboxylic acids) and cytochrome P450 metabolism .

Q. How can metabolic pathways be elucidated for this compound in preclinical studies?

- In Vitro Metabolism :

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Analyze metabolites via LC-MS/MS (e.g., hydroxylation at the phenyl ring or thiazole-S-oxidation) .

- Isotopic Labeling : Synthesize -labeled analogs to track metabolic intermediates in urine or plasma samples.

Data Contradictions and Resolution

- Spectral Discrepancies : Disparities in NMR chemical shifts between synthetic batches may arise from tautomerism (e.g., thiazole ring proton exchange). Use deuterated DMSO to stabilize tautomeric forms .

- Crystallographic vs. Computational Geometry : Minor deviations in bond angles (e.g., 2–5° differences in SC-XRD vs. DFT) can result from crystal packing effects. Cross-validate with gas-phase DFT optimizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.